molecular formula C10H11Br2I B14039359 1,2-Dibromo-5-(tert-butyl)-3-iodobenzene

1,2-Dibromo-5-(tert-butyl)-3-iodobenzene

Cat. No.: B14039359
M. Wt: 417.91 g/mol
InChI Key: QKNUBHWBUAOOCE-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-(tert-butyl)-3-iodobenzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 2-positions, an iodine atom at the 3-position, and a tert-butyl group at the 5-position of the benzene ring. Bromine and iodine substituents contribute to electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C10H11Br2I

Molecular Weight

417.91 g/mol

IUPAC Name

1,2-dibromo-5-tert-butyl-3-iodobenzene

InChI

InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(12)8(13)5-6/h4-5H,1-3H3

InChI Key

QKNUBHWBUAOOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,2-dibromo-5-(1,1-dimethylethyl)benzene followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1,2-Dibromo-5-(tert-butyl)-3-iodobenzene with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Hazard Statements Storage Conditions CAS Number
This compound C₁₀H₁₁Br₂I ~417.91* 1-Br, 2-Br, 3-I, 5-tBu Likely H315, H319, H335 Dark, sealed, room temp† Not available
1,3-Dibromo-5-(tert-butyl)-2-iodobenzene C₁₀H₁₁Br₂I 417.91 1-Br, 3-Br, 2-I, 5-tBu H315, H319, H335 Dark, sealed, room temp 172368-00-2
1,3-Dibromo-5-iodobenzene C₆H₃Br₂I 375.82 1-Br, 3-Br, 5-I H302, H315, H319, H335 0–6°C 1261649-03-9
2-Bromo-1-(bromomethyl)-3-iodobenzene C₇H₅Br₂I 375.82 1-BrCH₂, 2-Br, 3-I Not specified 0–6°C Not available

*Inferred from analogs; †Assumed based on tert-butyl derivatives .

Key Observations:

  • Substituent Positioning: The tert-butyl group in this compound occupies the 5-position, distinguishing it from the 1,3-dibromo isomer (5-tBu, 2-I) .
  • Molecular Weight: The tert-butyl group increases molecular weight by ~42 g/mol compared to non-alkylated analogs (e.g., 1,3-Dibromo-5-iodobenzene), impacting solubility and volatility.
  • Stability: tert-butyl derivatives are stored at room temperature , whereas non-alkylated analogs like 1,3-Dibromo-5-iodobenzene require refrigeration (0–6°C) , suggesting enhanced stability due to steric protection.

Hazard Profiles and Handling

  • This compound : Likely shares hazards with its 1,3-dibromo analog (H315: skin irritation; H319: eye irritation; H335: respiratory irritation) . Precautionary measures include sealed storage, ventilation, and personal protective equipment (PPE) .
  • 1,3-Dibromo-5-iodobenzene : Additional hazard H302 (harmful if swallowed) , absent in tert-butyl derivatives, possibly due to reduced bioavailability from increased hydrophobicity.
  • Bromomethyl Analogs : Compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene may exhibit higher reactivity due to the bromomethyl group, necessitating stricter temperature controls .

Research Implications

  • Synthetic Utility : The tert-butyl group’s stabilizing effect makes this compound a candidate for multi-step syntheses requiring robust intermediates .
  • Safety Considerations: Despite similar hazards across analogs, tert-butyl derivatives’ stability reduces acute handling risks compared to refrigerated, non-alkylated compounds .

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